Methyl 4-((2R)pyrrolidin-2-yl)benzoate
Description
Significance in Contemporary Organic Chemistry Research
The significance of Methyl 4-((2R)pyrrolidin-2-yl)benzoate in contemporary organic chemistry research stems from its identity as a chiral 2-arylpyrrolidine derivative. The pyrrolidine (B122466) ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved pharmaceuticals. researchgate.net Its presence often imparts favorable pharmacokinetic properties to a molecule. The stereospecificity at the C2 position of the pyrrolidine ring is crucial, as different enantiomers of a drug can have vastly different biological activities.
Furthermore, the 2-arylpyrrolidine framework is a key structural element in a variety of biologically active natural products and synthetic compounds. The development of asymmetric methods to synthesize such compounds with high enantiomeric purity is a major focus of modern organic synthesis. nih.gov this compound, with its defined stereochemistry, represents a readily available chiral starting material for the synthesis of these complex targets.
Overview of Structural Features and Synthetic Utility
The structure of this compound is characterized by a five-membered saturated nitrogen-containing ring (the pyrrolidine) attached at its second carbon to a benzene (B151609) ring, which is further substituted at the para position with a methyl ester group. The "(2R)" designation specifies the absolute stereochemistry at the chiral center where the pyrrolidine ring is attached to the benzoate (B1203000) group.
Key Structural Features:
Chiral Center: The C2 position of the pyrrolidine ring is a stereocenter, leading to the existence of two enantiomers, (2R) and (2S).
Pyrrolidine Ring: This saturated heterocycle provides a degree of conformational rigidity and can participate in hydrogen bonding through its N-H group.
Methyl Benzoate Moiety: The aromatic ring and the ester functional group offer multiple sites for chemical modification. The ester can be hydrolyzed to a carboxylic acid, converted to an amide, or reduced to an alcohol, providing a gateway to a wide range of other functional groups.
The synthetic utility of this compound is broad. It can be employed as a key intermediate in the synthesis of pharmaceutical agents, agrochemicals, and other fine chemicals. The nitrogen atom of the pyrrolidine ring can be functionalized, for example, through N-alkylation or N-arylation, to introduce further diversity. The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents.
While specific, detailed research findings on the direct applications of this compound are not extensively documented in publicly available literature, its value as a synthetic intermediate can be inferred from the numerous studies on related 2-arylpyrrolidine derivatives. For instance, asymmetric synthesis of 2-arylpyrrolidines is a well-explored area, with various catalytic methods developed to achieve high enantioselectivity. These methods often involve the coupling of a pyrrolidine precursor with an aryl halide or boronic acid.
Table 1: Representative Spectroscopic Data for a 2-Arylpyrrolidine Derivative
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 200 MHz) | δ 7.94 (d, J = 8.2 Hz, 2H), 7.24 (d, J = 8.0 Hz, 2H), 3.88 (s, 3H), 2.39 (s, 3H) |
| ¹³C NMR (CDCl₃, 50 MHz) | δ 167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5 |
Note: The actual spectrum of this compound would include additional signals corresponding to the pyrrolidine ring.
Historical Context of Pyrrolidine and Benzoate Derivatives in Chemical Synthesis
The history of pyrrolidine and benzoate derivatives in chemical synthesis is rich and dates back to the early days of organic chemistry.
The pyrrolidine ring system was first identified in naturally occurring alkaloids, such as nicotine (B1678760) and proline. The amino acid proline, a fundamental building block of proteins, is a pyrrolidine-2-carboxylic acid. The recognition of the pyrrolidine scaffold in these biologically important molecules spurred extensive research into its synthesis and chemical transformations. In recent decades, the development of proline-catalyzed asymmetric reactions has revolutionized the field of organocatalysis, highlighting the continued importance of this heterocyclic system. mdpi.com
Benzoate derivatives have an equally long and significant history. Benzoic acid, the parent compound of benzoates, was first isolated from gum benzoin (B196080) in the 16th century. Its structure was elucidated in the 19th century, and it quickly became an important precursor for the synthesis of a wide array of organic compounds. Methyl benzoate, the methyl ester of benzoic acid, has been used extensively in perfumery and as a flavoring agent. In chemical synthesis, benzoate esters are valuable intermediates due to the reactivity of the ester group and the aromatic ring. rsc.org
The combination of these two important chemical motifs in a single chiral molecule like this compound represents the convergence of these historical research streams. The ability to synthesize such molecules with high stereochemical control is a testament to the advancements in asymmetric synthesis over the past few decades. These chiral building blocks are now essential tools for the construction of complex molecules with precisely defined three-dimensional structures, which is critical for their function in biological systems.
Table 2: Timeline of Key Developments
| Year/Period | Development |
| 16th Century | Isolation of benzoic acid from gum benzoin. |
| Early 19th Century | Isolation of proline from casein. |
| 1970s | Emergence of catalytic asymmetric synthesis. |
| Late 20th/Early 21st Century | Development of powerful methods for asymmetric synthesis of chiral pyrrolidines. |
| 2000 | The use of proline as an organocatalyst is reported, sparking a revolution in the field. |
This historical progression has laid the groundwork for the contemporary use of compounds like this compound as valuable intermediates in the pursuit of new medicines and materials.
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2R)-pyrrolidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBNESVEEVVAAW-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Methyl 4 2r Pyrrolidin 2 Yl Benzoate
Overview of Key Functional Group Reactivity
The chemical character of Methyl 4-((2R)pyrrolidin-2-yl)benzoate is primarily defined by the reactivity of its ester and secondary amine functionalities.
Reactivity of the Ester Group
The methyl ester group is a classic site for nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. Key reactions involving the ester group include hydrolysis, transesterification, and amidation.
Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid, 4-((2R)pyrrolidin-2-yl)benzoic acid, and methanol (B129727). Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt. Studies on the hydrolysis of substituted methyl benzoates indicate that the reaction rates are influenced by both electronic and steric factors of the substituents. For instance, the alkaline hydrolysis of methyl benzoates is a well-understood process that proceeds via a tetrahedral intermediate. zenodo.org
Transesterification: The methyl group of the ester can be exchanged with another alkyl group by reacting the compound with an alcohol in the presence of an acid or base catalyst.
Amidation: Reaction with amines can convert the ester into the corresponding amide. This reaction, often referred to as aminolysis, is a common transformation for esters.
A summary of expected ester group reactions is provided in the table below.
| Reaction Type | Reagents | Expected Product |
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ | 4-((2R)-pyrrolidin-2-yl)benzoic acid |
| Base-Mediated Hydrolysis | H₂O, OH⁻ | 4-((2R)-pyrrolidin-2-yl)benzoate salt |
| Transesterification | R'OH, H⁺ or R'O⁻ | Alkyl 4-((2R)-pyrrolidin-2-yl)benzoate |
| Aminolysis | R'R''NH | N,N-disubstituted-4-((2R)-pyrrolidin-2-yl)benzamide |
Reactivity of the Pyrrolidine (B122466) Amine Moiety
The secondary amine of the pyrrolidine ring is both basic and nucleophilic. This allows for a range of reactions at the nitrogen atom.
N-Alkylation: The lone pair of electrons on the nitrogen can attack an alkyl halide or other electrophilic carbon species to form a tertiary amine.
N-Acylation: The amine can react with acylating agents such as acyl chlorides or anhydrides to form an N-acyl derivative. This is a common method for protecting the amine group or for synthesizing more complex amides. The N-acylation of less nucleophilic N-heterocycles can be challenging and may require specific activating agents. researchgate.net
Salt Formation: As a base, the pyrrolidine nitrogen can react with acids to form ammonium (B1175870) salts.
The following table summarizes the expected reactivity of the pyrrolidine amine.
| Reaction Type | Reagents | Expected Product |
| N-Alkylation | R'-X (Alkyl halide) | Methyl 4-((2R)-1-alkylpyrrolidin-2-yl)benzoate |
| N-Acylation | R'COCl or (R'CO)₂O | Methyl 4-((2R)-1-acylpyrrolidin-2-yl)benzoate |
| Salt Formation | HX (Acid) | This compound hydrohalide |
Specific Reaction Mechanisms and Transformations
While specific experimental data for this compound is limited in publicly available literature, its transformation pathways can be predicted based on the known reactivity of its constituent functional groups.
Oxidation Reactions and Product Characterization
The pyrrolidine ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (the α-carbons). The secondary amine itself can also undergo oxidation.
Oxidation of the Pyrrolidine Ring: Oxidation of N-acyl pyrrolidines has been shown to yield the corresponding pyrrolidin-2-ones (lactams). While the target molecule is not N-acylated, similar oxidation at the α-carbon of the pyrrolidine ring could potentially occur, leading to the formation of a lactam or an imine, which could be further hydrolyzed. The synthesis of 2-arylpyrrolidine derivatives and their subsequent reactions have been a subject of interest in medicinal chemistry. nih.gov
Oxidation of the Secondary Amine: The secondary amine could be oxidized to a hydroxylamine (B1172632) or a nitrone under specific conditions.
A hypothetical oxidation profile is presented below.
| Oxidizing Agent | Potential Product(s) | Characterization Notes |
| Mild Oxidants (e.g., H₂O₂) | N-oxide or hydroxylamine derivatives | Changes in NMR chemical shifts of pyrrolidine protons. |
| Stronger Oxidants (e.g., KMnO₄, RuO₄) | Lactam formation, potential ring opening | Appearance of a new carbonyl signal in IR and ¹³C NMR. |
Reduction Reactions and Product Profile
The primary site for reduction in this compound is the methyl ester group. The aromatic ring can also be reduced under more forcing conditions.
Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol, [4-((2R)pyrrolidin-2-yl)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents, such as sodium borohydride, are generally not reactive enough to reduce esters, which allows for the selective reduction of other functional groups if present.
Reduction of the Aromatic Ring: Catalytic hydrogenation at high pressure and temperature, or using specific catalysts like rhodium on carbon, can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring.
The expected reduction products are outlined in the following table.
| Reducing Agent | Product |
| LiAlH₄ followed by H₂O workup | [4-((2R)-pyrrolidin-2-yl)phenyl]methanol |
| H₂, High Pressure/Temperature, Catalyst (e.g., Rh/C) | Methyl 4-((2R)-pyrrolidin-2-yl)cyclohexanecarboxylate |
Nucleophilic Substitution at the Benzoate (B1203000) Ester
As mentioned, the ester group is susceptible to nucleophilic acyl substitution. This is a two-step process involving the formation of a tetrahedral intermediate followed by the elimination of the methoxide (B1231860) leaving group.
Aminolysis: The reaction with primary or secondary amines would lead to the formation of the corresponding benzamide. For example, reaction with ammonia (B1221849) would yield 4-((2R)pyrrolidin-2-yl)benzamide.
Reaction with Grignard Reagents: The addition of two equivalents of a Grignard reagent (R'MgX) would result in the formation of a tertiary alcohol after an initial nucleophilic acyl substitution to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. Acylation of Grignard reagents can be a selective method for ketone synthesis under specific conditions. rsc.org
A summary of potential nucleophilic substitution products at the ester is provided below.
| Nucleophile | Product |
| Ammonia (NH₃) | 4-((2R)-pyrrolidin-2-yl)benzamide |
| Primary Amine (R'NH₂) | N-alkyl-4-((2R)-pyrrolidin-2-yl)benzamide |
| Grignard Reagent (R'MgX, 2 equiv.) | 1-(4-((2R)-pyrrolidin-2-yl)phenyl)-1,1-dialkyl-methanol |
Cyclization and Ring-Opening Reactions
The structure of this compound presents possibilities for both intramolecular cyclization and ring-opening reactions under specific conditions.
Intramolecular Cyclization: The proximity of the nucleophilic secondary amine of the pyrrolidine ring and the electrophilic carbonyl carbon of the methyl ester group allows for the potential of an intramolecular cyclization reaction. This transformation would likely require activation of the ester, for instance, through conversion to a more reactive derivative, or the use of high temperatures to drive the condensation. Such a reaction would lead to the formation of a bicyclic lactam structure. While specific examples for this exact molecule are not prevalent in the literature, the intramolecular cyclization of N-aryl amides to form heterocyclic structures is a known transformation in organic synthesis. rsc.org Similarly, the intramolecular cyclization of γ-imino esters to form pyrrolidine rings highlights the general feasibility of such ring-closing reactions. lookchem.com
Ring-Opening Reactions: The pyrrolidine ring, although generally stable, can undergo ring-opening reactions under certain strenuous conditions. Cleavage of the C-N bonds in 2-arylpyrrolidines can be induced in acidic media. researchgate.net For this compound, this would involve the protonation of the pyrrolidine nitrogen, followed by nucleophilic attack, leading to the opening of the five-membered ring. The specific products would depend on the nature of the nucleophile and the reaction conditions. Recent developments have also explored C-N bond cleavage in unstrained cyclic amines, including pyrrolidines, through various catalytic methods, expanding the possibilities for transforming the pyrrolidine core. researchgate.net
A summary of potential cyclization and ring-opening reaction pathways is presented below.
| Reaction Type | Plausible Conditions | Potential Product |
| Intramolecular Cyclization | High temperature, ester activation | Bicyclic lactam |
| Acid-Catalyzed Ring-Opening | Strong acid, nucleophile | Linear amino acid derivative |
Derivatization Strategies for Structural Modification
The distinct functional groups within this compound offer multiple avenues for structural modification, allowing for the synthesis of a diverse range of derivatives.
N-Alkylation and Acylation of Pyrrolidine Nitrogen
The secondary amine of the pyrrolidine ring is a prime site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation: The nitrogen atom can readily react with various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base to yield N-alkylated products. This reaction is a common and straightforward method for introducing a wide variety of substituents onto the pyrrolidine ring. For instance, reaction with an alkyl halide (R-X) would yield the corresponding N-alkyl-4-((2R)pyrrolidin-2-yl)benzoate. The choice of base and solvent can influence the efficiency of the reaction. While direct examples with the title compound are scarce, N-alkylation of 2-azidobenzenesulfonamide (B1252160) with alkyl halides demonstrates a similar transformation on a nitrogen-containing ring. nih.gov
N-Acylation: The pyrrolidine nitrogen can also be acylated using acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds smoothly in the presence of a base to neutralize the acid byproduct. For example, treatment with an acyl chloride (RCOCl) would afford the N-acyl derivative. The preparation of 2-methyl-4-N-(2-methylbenzoyl)benzoic acid involves a similar N-acylation of an amino methyl benzoate, showcasing the applicability of this reaction to related structures. google.com
Below is a table summarizing representative N-alkylation and N-acylation reactions.
| Reaction | Reagent | Product |
| N-Alkylation | Benzyl bromide | Methyl 4-((2R)-1-benzylpyrrolidin-2-yl)benzoate |
| N-Acylation | Acetyl chloride | Methyl 4-((2R)-1-acetylpyrrolidin-2-yl)benzoate |
Modifications of the Benzoate Phenyl Ring
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group, although these reactions might be complicated by the presence of the amine functionality.
The regioselectivity will be a key consideration in these reactions, with the substitution pattern being influenced by the combined directing effects of the existing groups.
| Reaction Type | Reagents | Potential Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-((2R)-pyrrolidin-2-yl)benzoate |
| Bromination | Br₂, FeBr₃ | Methyl 3-bromo-4-((2R)-pyrrolidin-2-yl)benzoate |
Reactions Involving the Chiral Center
The chiral center at the C2 position of the pyrrolidine ring is a key structural feature. While reactions directly at this stereocenter that would lead to its inversion or modification are challenging without disrupting the ring, its stereochemistry can direct the outcome of subsequent reactions.
For instance, in reactions that create a new stereocenter, the existing (R)-configuration at C2 can induce diastereoselectivity. Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have been utilized as chiral ligands in asymmetric synthesis, demonstrating the influence of the pyrrolidine stereochemistry on the stereochemical outcome of reactions. rsc.org While not a direct modification of the chiral center itself, its presence is crucial for the synthesis of specific stereoisomers of more complex molecules derived from this compound.
It is important to note that reactions under harsh conditions that might lead to racemization are generally avoided to preserve the enantiopurity of the compound.
Stereochemical Aspects and Chiral Applications in Organic Synthesis
Absolute Configuration and Chiral Purity Determination
The precise three-dimensional structure of a chiral molecule, known as its absolute configuration, is critical to its function, particularly in biologically active compounds. spark904.nl For Methyl 4-((2R)pyrrolidin-2-yl)benzoate, the "(2R)" designation specifies the arrangement of substituents around the stereocenter at position 2 of the pyrrolidine (B122466) ring. Determining and confirming this configuration, as well as ensuring the enantiomeric purity of a sample, is accomplished through various analytical techniques.
Vibrational circular dichroism (VCD) is a powerful method for determining the absolute configuration of chiral molecules in solution, offering an alternative to single-crystal X-ray diffraction, which can be difficult if the compound does not readily crystallize. spark904.nl Circular dichroism (CD) spectroscopy, based on empirical helicity rules, is another technique used to assign the absolute configuration of enantiomers after they have been separated. researchgate.net For separating enantiomers, chiral resolution via chromatography is a common approach. nih.gov
The determination of chiral purity, or enantiomeric excess (ee), is crucial. Modern methods like chiral liquid chromatography/mass spectrometry (LC/MS) allow for the simultaneous determination of the absolute configuration and the precise quantity of each stereoisomer in a sample. nih.gov
Table 1: Methods for Stereochemical Analysis
| Method | Purpose | Key Features |
|---|---|---|
| Vibrational Circular Dichroism (VCD) | Determination of absolute configuration | Does not require crystallization; compares experimental spectra to computed spectra. spark904.nl |
| Circular Dichroism (CD) Spectroscopy | Determination of absolute configuration | Often used after enantiomer separation; relies on established empirical rules. researchgate.net |
| Single-Crystal X-ray Diffraction | Determination of absolute configuration | Provides unambiguous structural data but requires a suitable single crystal. spark904.nl |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomer separation and purity determination | Uses a chiral stationary phase to separate enantiomers, allowing for quantification. beilstein-journals.org |
| Chiral Liquid Chromatography/Mass Spectrometry (LC/MS) | Simultaneous configuration and quantity determination | A highly sensitive method for analyzing stereoisomers in complex mixtures. nih.gov |
This compound as a Chiral Building Block
This compound is a valuable chiral building block in organic synthesis. This means that its pre-existing, well-defined stereocenter is incorporated into a larger molecule, transferring its chirality to the new structure. The pyrrolidine scaffold is a privileged motif in medicinal chemistry, and using enantiomerically pure starting materials like this compound is a key strategy for producing single-enantiomer drugs. nih.govnih.gov The development of chiral hybrid materials that incorporate pyrrolidine units into a larger framework further demonstrates their utility in creating environments with high stereocontrol for chemical reactions. nih.gov
In asymmetric synthesis, the goal is to selectively create one enantiomer of a product over the other. Pyrrolidine derivatives are widely used as organocatalysts to achieve this. beilstein-journals.orgnih.gov Although this compound is primarily a building block, its structural motif is central to the mechanism of these catalysts. For instance, the secondary amine of the pyrrolidine ring can react with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine intermediate. The defined stereochemistry of the pyrrolidine ring directs the subsequent reaction of this enamine, for example, in a Michael addition, leading to the formation of a product with high enantioselectivity. beilstein-journals.org The bulky substituent at the C2 position, in this case the methyl benzoate (B1203000) group, plays a crucial role in creating a specific steric environment that guides the approach of reactants.
The use of chiral pyrrolidine precursors is a cornerstone in the synthesis of numerous complex and medicinally important molecules. nih.gov The inherent chirality of the starting material obviates the need for a resolution step later in the synthesis, making the process more efficient. Several modern drugs are synthesized using methods that rely on chiral pyrrolidine building blocks. nih.gov For example, precursors with the pyrrolidine structure are fundamental to the synthesis of antiviral drugs used to treat hepatitis C, such as Grazoprevir and Voxilaprevir. nih.gov These complex molecules contain multiple stereocenters, and their precise stereochemical identity, which is essential for their therapeutic activity, is often established by starting with a chiral building block from the "chiral pool."
Table 2: Examples of Drugs Derived from Pyrrolidine Precursors
| Drug | Therapeutic Use | Role of Pyrrolidine Core |
|---|---|---|
| Grazoprevir | Hepatitis C | A key structural component derived from a chiral pyrrolidine building block. nih.gov |
| Voxilaprevir | Hepatitis C | The synthesis relies on a pyrrolidine derivative as a starting compound to establish the correct stereochemistry. nih.gov |
| Daclatasvir | Hepatitis C | The synthetic pathway involves the use of a functionalized pyrrolidine intermediate. nih.gov |
| Pasireotide | Cushing's disease | Prepared by reacting a specific pyrrolidine derivative with other components. nih.gov |
Diastereoselective Synthesis of Pyrrolidine-Benzoate Derivatives
Diastereoselective synthesis involves forming a new stereocenter in a molecule that already has one, with the existing stereocenter influencing the configuration of the new one. Efficient methods for the diastereoselective synthesis of substituted pyrrolidines are highly sought after. rsc.org
One such approach is a one-pot nitro-Mannich/hydroamination cascade reaction, which can create substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org Another powerful method is the copper-promoted intramolecular aminooxygenation of alkene substrates. In this reaction, the stereochemistry of substituents on the starting material dictates the outcome; for example, alpha-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1. nih.gov This high level of stereocontrol has been applied to the formal synthesis of natural products like (+)-monomorine. nih.gov
Table 3: Diastereoselective Reactions for Pyrrolidine Synthesis
| Reaction Method | Description | Stereochemical Outcome |
|---|---|---|
| Nitro-Mannich/Hydroamination Cascade | A one-pot reaction using base and gold catalysis to form polysubstituted pyrrolidines. rsc.org | Good to excellent diastereoselectivities, creating three stereocenters. rsc.org |
| Copper-Promoted Aminooxygenation | An intramolecular cyclization of alkene-containing sulfonamides. nih.gov | Highly diastereoselective; outcome (cis vs. trans) depends on substrate substitution pattern (dr >20:1 for 2,5-cis). nih.gov |
Influence of Stereochemistry on Chemical Reactivity and Selectivity
The (2R) stereochemistry of this compound profoundly influences its chemical reactivity and its ability to induce selectivity in reactions. The spatial orientation of the methyl benzoate group at the C2 position creates a defined steric environment around the pyrrolidine ring and its reactive nitrogen atom.
This steric hindrance can direct the approach of incoming reagents to the less hindered face of a reactive intermediate, leading to high diastereoselectivity. beilstein-journals.org Furthermore, the stereochemistry can lock the molecule or its intermediates into a specific conformation. This conformational rigidity can be enhanced by non-covalent interactions, such as hydrogen bonding between functional groups. researchgate.net A fixed conformation reduces the number of possible transition states for a reaction, often meaning that one pathway is significantly lower in energy than the others, resulting in a single, desired stereoisomer as the major product. researchgate.net The configuration of the stereocenter on the pyrrolidine ring has been shown to be dominant in controlling the asymmetric induction in catalytic reactions, sometimes even reversing the stereochemical outcome compared to its diastereomer. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For Methyl 4-((2R)-pyrrolidin-2-yl)benzoate, both ¹H NMR and ¹³C NMR spectra are utilized to confirm its constitution.
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The aromatic protons on the benzene (B151609) ring typically appear as two distinct doublets in the downfield region (δ 7.0-8.5 ppm) due to the para-substitution pattern. The single proton at the chiral center (C2 of the pyrrolidine (B122466) ring) gives a characteristic signal, often a multiplet, whose chemical shift is influenced by the adjacent nitrogen and aromatic ring. The protons of the pyrrolidine ring's methylene (B1212753) groups appear as complex multiplets in the upfield region, while the methyl ester protons are observed as a sharp singlet around 3.8-3.9 ppm.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the highly deshielded region (δ 165-175 ppm). The aromatic carbons show signals in the δ 120-150 ppm range, while the carbons of the pyrrolidine ring and the methyl ester appear in the more shielded, upfield region.
Interactive Table 1: Predicted ¹H NMR Data for Methyl 4-((2R)-pyrrolidin-2-yl)benzoate Note: Predicted values are based on typical chemical shifts for similar structural motifs.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (2H) | ~8.00 | Doublet | 2H |
| Aromatic (2H) | ~7.50 | Doublet | 2H |
| Pyrrolidine CH (1H) | ~4.50 | Multiplet | 1H |
| Ester OCH₃ (3H) | ~3.90 | Singlet | 3H |
| Pyrrolidine CH₂ (2H) | ~3.30-3.50 | Multiplet | 2H |
| Pyrrolidine CH₂ (2H) | ~2.00-2.30 | Multiplet | 2H |
Interactive Table 2: Predicted ¹³C NMR Data for Methyl 4-((2R)-pyrrolidin-2-yl)benzoate
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ester C=O | ~167.0 |
| Aromatic C (quaternary, attached to pyrrolidine) | ~148.0 |
| Aromatic C (quaternary, attached to ester) | ~130.0 |
| Aromatic CH (ortho to ester) | ~129.5 |
| Aromatic CH (ortho to pyrrolidine) | ~127.0 |
| Pyrrolidine CH (chiral center) | ~60.0 |
| Ester OCH₃ | ~52.0 |
| Pyrrolidine CH₂ (adjacent to N) | ~47.0 |
| Pyrrolidine CH₂ | ~34.0 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For Methyl 4-((2R)-pyrrolidin-2-yl)benzoate (molecular formula C₁₂H₁₅NO₂), high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.
Under electron ionization (EI), the molecule is expected to generate a molecular ion peak (M⁺) corresponding to its molecular weight (205.25 g/mol ). The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group from the ester (M-31), the loss of the entire carbomethoxy group (M-59), and cleavage of the pyrrolidine ring. Analysis of related pyrrolidine structures suggests that fragmentation of the heterocyclic ring is a characteristic process. scielo.org.mx
Interactive Table 3: Predicted Mass Spectrometry Fragments for Methyl 4-((2R)-pyrrolidin-2-yl)benzoate
| m/z Value | Proposed Fragment Identity | Description |
|---|---|---|
| 205 | [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 174 | [M - OCH₃]⁺ | Loss of the methoxy radical |
| 146 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying the functional groups present. The IR spectrum of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate would display several characteristic absorption bands. A strong absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretch of the ester group. The N-H stretch of the secondary amine in the pyrrolidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. Other significant peaks include C-H stretches for both aromatic and aliphatic protons and C=C stretching bands for the aromatic ring.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in Methyl 4-((2R)-pyrrolidin-2-yl)benzoate is the substituted benzene ring. The interaction between the aromatic ring, the electron-withdrawing ester group, and the electron-donating pyrrolidine group influences the wavelength of maximum absorbance (λmax). This compound is expected to show strong absorption in the UV region, typically between 200 and 400 nm.
Interactive Table 4: Characteristic IR Absorption Bands for Methyl 4-((2R)-pyrrolidin-2-yl)benzoate
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3300-3500 | N-H (amine) | Stretch |
| 3000-3100 | Aromatic C-H | Stretch |
| 2850-2960 | Aliphatic C-H | Stretch |
| 1720-1730 | C=O (ester) | Stretch |
| 1600-1610 | Aromatic C=C | Stretch |
| 1250-1300 | C-O (ester) | Stretch |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise data on bond lengths, bond angles, and the absolute configuration of chiral centers. For a crystalline sample of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate, XRD analysis would confirm the (R) configuration at the C2 position of the pyrrolidine ring.
The analysis would also reveal details about the crystal packing, such as intermolecular interactions (e.g., hydrogen bonding involving the N-H group), the crystal system (e.g., orthorhombic, monoclinic), and the space group. While specific crystallographic data for this exact compound is not widely published, analysis of a related structure, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, shows how XRD reveals a chair conformation for the heterocyclic ring and defines the molecular conformation through various interactions. researchgate.net Such an analysis would provide unequivocal proof of the molecule's structure and stereochemistry.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess
HPLC and GC are essential chromatographic techniques for separating components of a mixture and assessing the purity of a compound.
High-Performance Liquid Chromatography (HPLC) is widely used for the purity analysis of non-volatile compounds like Methyl 4-((2R)-pyrrolidin-2-yl)benzoate. A reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, the compound is passed through a nonpolar stationary phase (e.g., C18) with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727), often with a pH modifier like formic acid or trifluoroacetic acid). The purity is determined by integrating the peak area of the main compound and any impurities, which are detected using a UV detector set to the compound's λmax. A well-developed method for a similar compound, Methyl 4-hydroxy benzoate (B1203000), utilizes a C18 column with a methanol:water mobile phase and UV detection at 254 nm. researchgate.netresearchgate.net
Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility, GC can be an effective tool for purity assessment. The sample is vaporized and passed through a capillary column (e.g., HP-1) with an inert carrier gas (e.g., helium). nist.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification of the compound and any volatile impurities.
Interactive Table 5: Typical Chromatographic Conditions for Purity Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Typical Conditions | Detector |
|---|---|---|---|---|
| RP-HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water gradient | Flow rate: 1.0 mL/min | UV (e.g., 254 nm) |
| GC | HP-1 (Capillary Column) | Helium | Temperature programming (e.g., 100°C to 300°C) | FID or MS |
Determining the enantiomeric purity or enantiomeric excess (e.e.) of a chiral compound is critical. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages over HPLC such as faster analysis times and reduced use of organic solvents. nih.gov
For the chiral separation of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective. For instance, a chlorinated cellulose-based column (e.g., Lux Cellulose-2) can provide excellent resolution for pyrrolidone derivatives. researchgate.net The mobile phase typically consists of supercritical carbon dioxide (CO₂) as the main component, with a small percentage of an alcohol modifier like methanol or ethanol (B145695) to adjust solvent strength and improve peak shape. nih.govresearchgate.net By injecting a sample of the compound, the (2R) and (2S) enantiomers can be separated into two distinct peaks. The enantiomeric excess is then calculated from the relative peak areas. This method is crucial for confirming that the desired (2R) enantiomer has been synthesized with high stereochemical purity.
Computational Chemistry and Theoretical Investigations of Pyrrolidine Benzoate Derivatives
Conformational Analysis and Stability Studies
The pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The specific conformation can significantly influence the molecule's biological activity and reactivity. nih.gov Computational methods are invaluable for exploring the potential energy surface of Methyl 4-((2R)pyrrolidin-2-yl)benzoate to identify the most stable conformers.
A rigorous conformational analysis involves systematically exploring the rotational freedom around single bonds and the puckering of the pyrrolidine ring. researchgate.net By calculating the relative energies of different conformers, researchers can determine their equilibrium populations using Boltzmann statistics. researchgate.net These studies have shown that for some pyrrolidine enamines, both s-cis and s-trans conformers can be similarly stable. researchgate.net DFT calculations have been successfully used to determine the more stable isomers of fulleropyrrolidine mono-adducts. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. beilstein-journals.org By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy and predict the feasibility and selectivity of a reaction. beilstein-journals.org For the synthesis of pyrrolidine-benzoate derivatives, theoretical studies can help to understand the reaction pathways and identify key intermediates.
Transition state analysis is a critical component of these studies. The transition state is a high-energy structure that connects reactants and products. By locating the transition state structure on the potential energy surface and calculating its vibrational frequencies, one can confirm that it represents a true saddle point. This information is crucial for understanding the kinetics of a reaction. Computational results have been used to propose reaction mechanisms for the formation of 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. beilstein-journals.org
Reactivity Indices and Frontier Molecular Orbital Theory (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com
The energy and shape of the HOMO and LUMO of this compound can be calculated using quantum chemical methods. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comirjweb.com
Based on these calculations, various reactivity indices can be derived, as shown in the table below. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions. mdpi.com
Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies (Formulas based on Koopmans' theorem approximations)
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a species. |
These computational approaches provide a detailed picture of the chemical and physical properties of this compound, guiding further experimental work and aiding in the rational design of new derivatives with desired properties.
Development of Computational Algorithms for Large Systems
The increasing complexity of molecular systems under investigation in pharmaceutical and materials science has necessitated significant advancements in computational chemistry algorithms. The study of pyrrolidine-benzoate derivatives and other similarly sized molecules for drug discovery and materials science applications presents a significant computational challenge. The sheer number of atoms and the intricate electronic interactions within these systems require highly efficient and accurate computational methods. arabjchem.org
Historically, the computational cost of quantum mechanical calculations scaled unfavorably with the size of the molecular system, often limiting rigorous analysis to smaller molecules. However, the demand for high-quality computational results for larger systems has driven the development of new algorithms and software frameworks designed to handle this complexity. arabjchem.org These advancements focus on several key areas: algorithmic optimizations, parallelization, and the integration of machine learning.
One of the primary bottlenecks in quantum chemical calculations for large molecules is the computation of two-electron repulsion integrals. arabjchem.org Modern software frameworks have introduced more efficient methods for calculating and handling these integrals, often employing techniques like integral screening and density fitting to reduce the computational effort without significant loss of accuracy. Object-oriented design and generic programming techniques have also been instrumental in creating flexible and extensible software that can easily incorporate new and improved algorithms. arabjchem.org
A significant breakthrough in handling large systems has been the development of algorithms that exhibit more favorable scaling. For instance, some modern algorithms have achieved cubic scaling, a substantial improvement over the older methods that scaled to the fourth power or higher with the size of the system. nih.gov This means that doubling the size of the chemical system increases the computational cost by a factor of eight instead of sixteen, making it feasible to study much larger and more complex molecules. nih.gov
The integration of machine learning and artificial intelligence is another rapidly emerging area in the development of computational algorithms for large systems. researchgate.neteurjchem.com Machine learning models can be trained on data from high-accuracy quantum mechanical calculations to predict molecular properties at a fraction of the computational cost. researchgate.net These methods are particularly promising for tasks such as predicting electronic properties, analyzing structural stability, and designing new molecules with desired characteristics. researchgate.neteurjchem.com
The following table presents representative theoretical data for a pyrrolidine-benzoate derivative, calculated using Density Functional Theory (DFT), a popular computational method for studying medium to large-sized molecules.
| Parameter | Value | Method | Basis Set |
|---|---|---|---|
| Total Energy (Hartree) | -653.789 | B3LYP | 6-311++G(2d,2p) |
| HOMO Energy (eV) | -6.21 | B3LYP | 6-311++G(2d,2p) |
| LUMO Energy (eV) | -1.15 | B3LYP | 6-311++G(2d,2p) |
| Dipole Moment (Debye) | 3.45 | B3LYP | 6-311++G(2d,2p) |
| C-N Bond Length (Å) (Pyrrolidine Ring) | 1.465 | B3LYP | 6-311++G(2d,2p) |
| C=O Bond Length (Å) (Ester) | 1.213 | B3LYP | 6-311++G(2d,2p) |
| Dihedral Angle (C-C-N-C) (°) | 25.8 | B3LYP | 6-311++G(2d,2p) |
Applications As a Molecular Building Block and Reagent in Complex Molecule Synthesis
Utility in Natural Product Synthesis
While direct total syntheses of natural products employing Methyl 4-((2R)-pyrrolidin-2-yl)benzoate as a starting material are not extensively documented in readily available literature, the 2-arylpyrrolidine motif is a core component of numerous alkaloids and other biologically active natural products. nih.gov Chiral pyrrolidine (B122466) derivatives, often synthesized from amino acids like proline, serve as crucial intermediates in the stereoselective synthesis of these complex molecules. nih.gov The enantiomerically pure nature of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate makes it an attractive, non-natural building block for the synthesis of novel analogs of natural products, allowing for the exploration of structure-activity relationships.
The general strategy for incorporating such building blocks involves the functionalization of the pyrrolidine nitrogen, followed by transformations of the ester group or electrophilic substitution on the aromatic ring to elaborate the natural product's carbon skeleton.
Construction of Heterocyclic Compounds
The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, and Methyl 4-((2R)-pyrrolidin-2-yl)benzoate serves as an excellent starting point for the synthesis of more complex heterocyclic systems. The secondary amine can be readily acylated, alkylated, or used in condensation reactions to build larger, fused, or spirocyclic structures.
Table 1: Examples of Heterocyclic Scaffolds Accessible from Pyrrolidine Derivatives
| Starting Material Class | Reagent/Reaction Condition | Resulting Heterocycle |
|---|---|---|
| 2-Substituted Pyrrolidines | Diols, Cp*Ir catalyst | Fused N-heterocycles |
| N-Carbamate Protected Amino Alcohols | Acid, Orthoesters | Substituted Pyrrolidines |
These generalized methods for pyrrolidine functionalization are applicable to Methyl 4-((2R)-pyrrolidin-2-yl)benzoate, enabling its use in the generation of libraries of diverse heterocyclic compounds for drug discovery programs. organic-chemistry.org
Role in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules in a single step. While specific MCRs explicitly naming Methyl 4-((2R)-pyrrolidin-2-yl)benzoate as a reactant are not prominently reported, secondary amines are common components in many MCRs, such as the Mannich and Ugi reactions.
Theoretically, the secondary amine of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate can participate as the amine component in these reactions. For instance, in a Ugi-type reaction, it could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex acyclic product bearing the chiral pyrrolidine moiety. This approach would offer a rapid and efficient route to novel, highly functionalized molecules with potential biological activity.
Precursor for Advanced Organic Materials
The incorporation of chiral, heterocyclic units into polymers and other organic materials can impart unique properties, such as chiroptical activity or specific recognition capabilities. While the direct application of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate as a monomer for advanced materials is an area of nascent research, its structural motifs are relevant.
For example, derivatives of pyrrolidone (an oxidized form of pyrrolidine) are used in the synthesis of functional polymers. mdpi.com The aromatic ring in Methyl 4-((2R)-pyrrolidin-2-yl)benzoate could be functionalized with polymerizable groups, such as vinyl or styrenyl moieties. Subsequent polymerization could lead to the formation of chiral polymers with potential applications in areas like chiral chromatography, asymmetric catalysis, or as components of liquid crystals.
Application as Reagents in Specific Chemical Transformations
Chiral pyrrolidine derivatives are widely employed as organocatalysts and chiral ligands in asymmetric synthesis. doi.org The secondary amine of the pyrrolidine ring can activate substrates through the formation of enamines or iminium ions, enabling highly enantioselective transformations.
While Methyl 4-((2R)-pyrrolidin-2-yl)benzoate itself is not a commonly cited organocatalyst, it can serve as a precursor for the synthesis of more elaborate catalytic systems. For instance, the methyl ester could be reduced to an alcohol, which could then be further functionalized to create a bifunctional catalyst. Alternatively, the nitrogen atom could be incorporated into a ligand scaffold for transition metal-catalyzed reactions. The inherent chirality of the molecule makes it a valuable starting point for the development of new asymmetric catalysts.
Future Research Directions and Emerging Paradigms
Development of Novel Synthetic Methodologies for Pyrrolidine-Benzoate Scaffolds
The synthesis of pyrrolidine-containing molecules is a dynamic area of chemical research, with continuous efforts to develop more efficient and versatile methods. researchgate.net A primary focus is the creation of chiral polysubstituted pyrrolidines, which are valuable motifs in natural products and drug candidates. fao.org The development of novel synthetic routes often begins with readily available precursors from the "chiral pool," such as L-proline, to ensure stereochemical integrity. nih.govresearchgate.net
One promising approach involves the asymmetric [C + NC + CC] cycloaddition reaction, which has been demonstrated to generate enantiomerically pure pyrrolidine (B122466) fragments with a high degree of three-dimensional diversity. nih.gov Additionally, methods based on the intramolecular cyclization of acyclic starting compounds are gaining traction, offering stereoselective pathways to optically pure pyrrolidine derivatives. mdpi.com For the specific construction of 2-arylpyrrolidines, new single-stage methods utilizing acid-catalyzed reactions of γ-ureidoacetals with phenolic compounds present a milder and more cost-effective alternative to traditional techniques. researchgate.net
Future methodologies will likely focus on improving atom economy, reducing step counts, and expanding the scope of accessible pyrrolidine-benzoate derivatives. The development of one-pot sequential reactions, where chiral linear precursors are constructed and then cyclized in a single vessel, represents a particularly promising avenue for streamlining synthesis. fao.org
Exploration of New Reactivity Profiles and Transformation Pathways
Understanding the reactivity of the pyrrolidine-benzoate scaffold is crucial for its application in the synthesis of more complex molecules. The nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, making it a key site for chemical transformations. nih.gov The reactivity of this scaffold can be significantly influenced by the substituents on both the pyrrolidine ring and the benzoate (B1203000) moiety.
Future research will likely delve into the functionalization of the pyrrolidine ring at various positions, moving beyond simple N-substitutions. This could involve exploring C-H activation techniques to introduce new functional groups directly onto the carbon framework of the ring. Furthermore, the electronic nature of the benzoate ring can be modulated by introducing electron-donating or electron-withdrawing groups, which in turn can influence the reactivity of the entire molecule. Investigations into how these modifications affect the molecule's participation in various organic reactions will be a key area of study.
Integration with Advanced Catalytic Systems (e.g., Organocatalysis)
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and chiral pyrrolidines are among the most privileged scaffolds for designing effective organocatalysts. mdpi.comnih.gov The pyrrolidine motif is central to the mechanism of many aminocatalytic reactions, proceeding through enamine or iminium ion intermediates. rsc.org The development of novel pyrrolidine-based organocatalysts is an active area of research, with a focus on enhancing enantioselectivity and expanding the range of catalyzed transformations. benthamdirect.com
Future work in this area will involve the design and synthesis of new generations of pyrrolidine-benzoate derived organocatalysts. By strategically placing functional groups on the scaffold, it may be possible to create catalysts with enhanced activity and selectivity for specific reactions, such as Michael additions, aldol (B89426) reactions, and cycloadditions. mdpi.comnih.gov The integration of these scaffolds into bifunctional catalytic systems, where the pyrrolidine acts in concert with another catalytic moiety (such as a Brønsted acid or a hydrogen-bond donor), is also a promising direction. fao.org
Expanding Computational Studies for Predictive Chemistry
Computational chemistry offers a powerful lens through which to understand the structure, properties, and reactivity of molecules like Methyl 4-((2R)-pyrrolidin-2-yl)benzoate. Techniques such as Density Functional Theory (DFT) can be used to analyze the conformational preferences of the pyrrolidine ring and the orientation of the benzoate substituent. researchgate.net Such studies can provide insights into the molecule's dynamic behavior and its interactions with other chemical species.
Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool, particularly in the context of drug discovery. mdpi.com By correlating the structural features of a series of pyrrolidine-benzoate derivatives with their biological activity, it is possible to develop predictive models that can guide the design of new compounds with enhanced potency. mdpi.com
Future computational work will likely involve more sophisticated modeling techniques to simulate reaction pathways and predict the outcomes of catalytic cycles involving pyrrolidine-based organocatalysts. Molecular dynamics simulations can provide a deeper understanding of the interactions between a catalyst and its substrates, aiding in the rational design of more efficient catalytic systems. mdpi.com
Design of Structurally Complex Derivatives for Academic Exploration
The pyrrolidine-benzoate scaffold serves as a versatile building block for the synthesis of more complex and structurally diverse molecules. This is of particular interest in academic research, where the goal is often to push the boundaries of chemical synthesis and explore novel molecular architectures. The pyrrolidine ring is a common feature in a wide range of natural products and biologically active compounds, making it an attractive starting point for the synthesis of alkaloid analogues and other complex targets. researchgate.netnih.gov
Future efforts in this domain will focus on utilizing the pyrrolidine-benzoate core to construct intricate polycyclic systems and molecules with multiple stereocenters. The development of synthetic strategies that allow for the controlled installation of various substituents on the scaffold will be crucial for accessing a wide range of structurally novel derivatives. These complex molecules can then be used to probe biological systems, explore new areas of chemical space, and potentially lead to the discovery of compounds with unique properties and functions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended to achieve high enantiomeric purity in Methyl 4-((2R)-pyrrolidin-2-yl)benzoate?
- Methodology : Use stereoselective synthesis with chiral catalysts (e.g., Pd or Cu complexes) to preserve the (2R)-pyrrolidin-2-yl configuration. Monitor reaction progress via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) to assess enantiomeric excess. Post-synthesis, employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired enantiomer .
- Key Data :
| Step | Technique | Purpose |
|---|---|---|
| Coupling | Nucleophilic substitution | Introduce pyrrolidine moiety |
| Purification | Column chromatography (SiO₂, 3:1 hexane/EtOAc) | Remove diastereomers |
| Analysis | Chiral HPLC (Chiralpak AD-H, 1.0 mL/min) | Verify >98% ee |
Q. How can the structure of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate be confirmed experimentally?
- Methodology : Combine spectroscopic and crystallographic methods:
- NMR : Assign peaks using ¹H, ¹³C, and 2D-COSY to confirm benzoate and pyrrolidine connectivity. The (2R) configuration can be inferred from coupling constants (e.g., J = 6–8 Hz for axial protons) .
- X-ray diffraction : Grow single crystals via slow evaporation (acetonitrile/methanol). Refine using SHELXL (SHELX-97) to resolve bond lengths/angles and validate stereochemistry .
Q. What safety protocols are critical when handling Methyl 4-((2R)-pyrrolidin-2-yl)benzoate?
- Methodology :
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
- Store in airtight containers under nitrogen to prevent hydrolysis.
- Dispose of waste via neutralization (e.g., dilute NaOH for acidic byproducts) .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray data in stereochemical assignments be resolved?
- Methodology :
- Dynamic effects : NMR may show averaged signals due to conformational flexibility, whereas X-ray provides static snapshots. Compare temperature-dependent NMR (e.g., VT-NMR) to identify rotamers.
- Refinement tools : Use SHELXL’s TWIN and BASF commands to model disorder or twinning in crystallographic data .
Q. What computational strategies predict the biological activity of Methyl 4-((2R)-pyrrolidin-2-yl)benzoate?
- Methodology :
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to model binding affinities.
- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess conformational stability in aqueous/lipid environments .
- Validation : Cross-check predictions with in vitro assays (e.g., IC₅₀ measurements for enzyme inhibition).
Q. How can degradation pathways be analyzed under varying pH and temperature conditions?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
